molecular formula C16H24ClNO3 B13758058 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole CAS No. 56287-41-3

2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole

Cat. No.: B13758058
CAS No.: 56287-41-3
M. Wt: 313.82 g/mol
InChI Key: ZMBBYYGTHPAZOF-UHFFFAOYSA-N
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Description

2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring substituted with a chlorine and methyl group, linked to an ethoxy chain and a diethylethanamine moiety. Its complex structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized by reacting catechol with chloroacetic acid in the presence of a base, followed by cyclization.

    Chlorination and Methylation: The benzodioxole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Ethoxylation: The chlorinated and methylated benzodioxole is reacted with ethylene oxide to introduce the ethoxy group.

    Amine Introduction: Finally, the ethoxylated intermediate is reacted with diethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-dimethylethanamine
  • **2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diisopropylethanamine

Uniqueness

2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the diethylethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56287-41-3

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C16H24ClNO3/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

ZMBBYYGTHPAZOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C

Origin of Product

United States

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